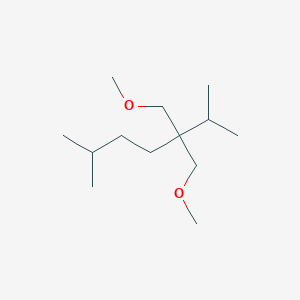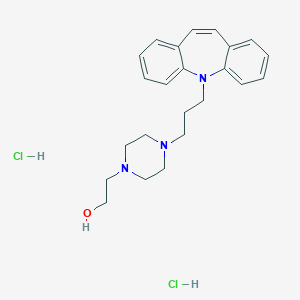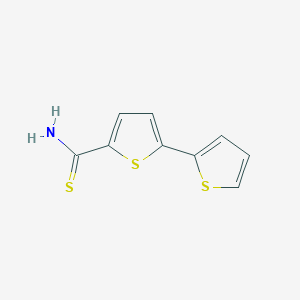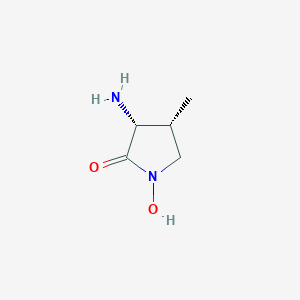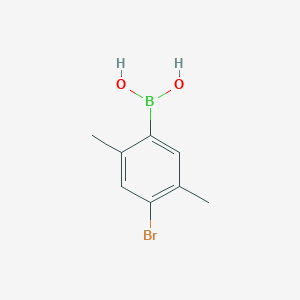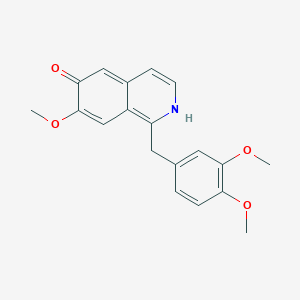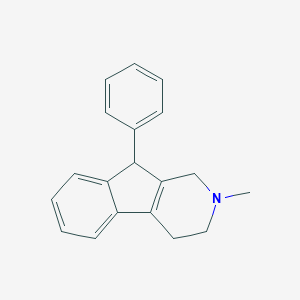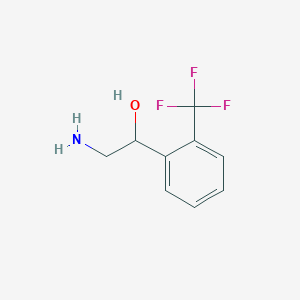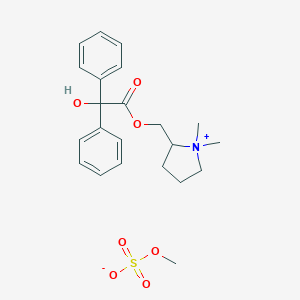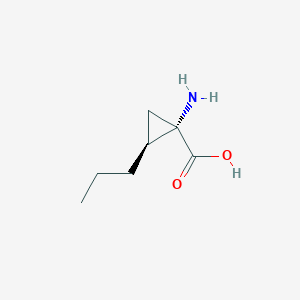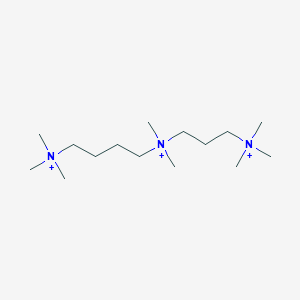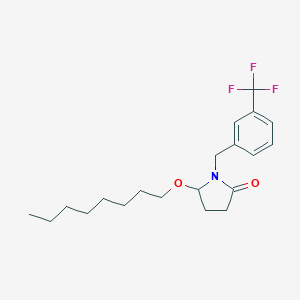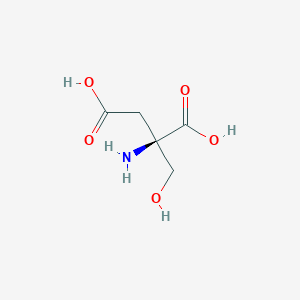
2-(2-Oxo-2-hydroxyethyl)-D-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxo-2-hydroxyethyl)-D-serine, also known as OPHSER, is a non-proteinogenic amino acid that has been synthesized and extensively studied in recent years. It has gained significant attention due to its potential applications in scientific research, particularly in the field of neuroscience. OPHSER has been found to exhibit a range of biological activities, including the ability to modulate neurotransmitter release and synaptic plasticity.
Mécanisme D'action
The exact mechanism of action of 2-(2-Oxo-2-hydroxyethyl)-D-serine is not fully understood. However, it is believed to act as a modulator of neurotransmitter release by binding to presynaptic receptors. This binding leads to the activation of intracellular signaling pathways, which ultimately regulate the release of neurotransmitters. 2-(2-Oxo-2-hydroxyethyl)-D-serine has also been shown to enhance synaptic plasticity by increasing the expression of synaptic proteins and promoting the formation of new synapses.
Effets Biochimiques Et Physiologiques
2-(2-Oxo-2-hydroxyethyl)-D-serine has been found to exhibit several biochemical and physiological effects. It has been shown to modulate the release of several neurotransmitters, including glutamate, GABA, and acetylcholine. In addition, 2-(2-Oxo-2-hydroxyethyl)-D-serine has been shown to enhance synaptic plasticity, which is critical for learning and memory processes. 2-(2-Oxo-2-hydroxyethyl)-D-serine has also been found to exhibit antioxidant activity and may have potential applications in the treatment of oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-Oxo-2-hydroxyethyl)-D-serine in lab experiments is its ability to modulate neurotransmitter release and enhance synaptic plasticity. This makes it a valuable tool for studying the underlying mechanisms of learning and memory processes. However, one of the limitations of using 2-(2-Oxo-2-hydroxyethyl)-D-serine is its relatively high cost compared to other amino acids. In addition, the synthesis of 2-(2-Oxo-2-hydroxyethyl)-D-serine can be challenging and requires specialized equipment and expertise.
Orientations Futures
There are several potential future directions for research on 2-(2-Oxo-2-hydroxyethyl)-D-serine. One area of interest is the development of 2-(2-Oxo-2-hydroxyethyl)-D-serine-based therapeutics for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the investigation of the underlying mechanisms of 2-(2-Oxo-2-hydroxyethyl)-D-serine's effects on neurotransmitter release and synaptic plasticity. Additionally, the development of more efficient and cost-effective methods for synthesizing 2-(2-Oxo-2-hydroxyethyl)-D-serine could lead to increased use in scientific research.
Méthodes De Synthèse
2-(2-Oxo-2-hydroxyethyl)-D-serine can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. One of the most commonly used methods involves the reaction of L-serine with pyruvate in the presence of a transaminase enzyme. This reaction produces 2-(2-Oxo-2-hydroxyethyl)-D-serine and alanine as byproducts. The resulting 2-(2-Oxo-2-hydroxyethyl)-D-serine can then be purified using various chromatographic techniques.
Applications De Recherche Scientifique
2-(2-Oxo-2-hydroxyethyl)-D-serine has been extensively studied for its potential applications in neuroscience research. It has been found to modulate the release of several neurotransmitters, including glutamate, GABA, and acetylcholine. In addition, 2-(2-Oxo-2-hydroxyethyl)-D-serine has been shown to enhance synaptic plasticity, which is critical for learning and memory processes. These findings suggest that 2-(2-Oxo-2-hydroxyethyl)-D-serine may have therapeutic potential for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Propriétés
Numéro CAS |
134234-61-0 |
|---|---|
Nom du produit |
2-(2-Oxo-2-hydroxyethyl)-D-serine |
Formule moléculaire |
C5H9NO5 |
Poids moléculaire |
163.13 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(hydroxymethyl)butanedioic acid |
InChI |
InChI=1S/C5H9NO5/c6-5(2-7,4(10)11)1-3(8)9/h7H,1-2,6H2,(H,8,9)(H,10,11)/t5-/m1/s1 |
Clé InChI |
YGLOQRWELYMJBX-RXMQYKEDSA-N |
SMILES isomérique |
C(C(=O)O)[C@@](CO)(C(=O)O)N |
SMILES |
C(C(=O)O)C(CO)(C(=O)O)N |
SMILES canonique |
C(C(=O)O)C(CO)(C(=O)O)N |
Synonymes |
L-Aspartic acid, 2-(hydroxymethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Fluoroimidazo[1,2-a]pyridine](/img/structure/B164572.png)
